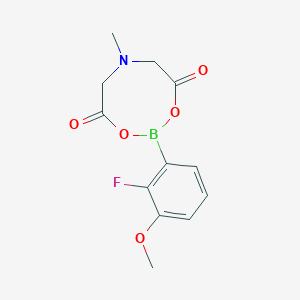
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of n-butyllithium (n-BuLi) and trimethyl borate (B(OMe)3) to form the boronic acid intermediate, which is then cyclized to form the desired dioxazaborocane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron compounds, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique boron-containing structure
Wirkmechanismus
The mechanism of action of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-3-methoxyphenylboronic acid: Shares the same phenylboronic acid core but lacks the dioxazaborocane structure.
(2-fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a similar aromatic ring but with different substituents and lacks the boron-containing ring.
3-[(2R)-amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H13BFNO5 |
|---|---|
Molekulargewicht |
281.05 g/mol |
IUPAC-Name |
2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H13BFNO5/c1-15-6-10(16)19-13(20-11(17)7-15)8-4-3-5-9(18-2)12(8)14/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
DEOGQIAPGXNRBR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052341.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)
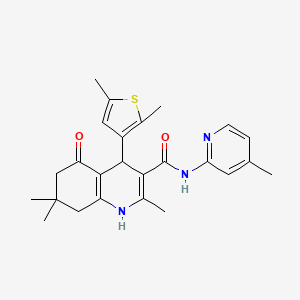
![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)
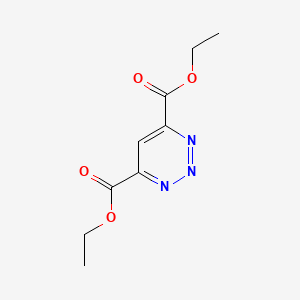
![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)
![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)
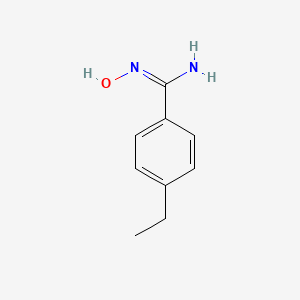
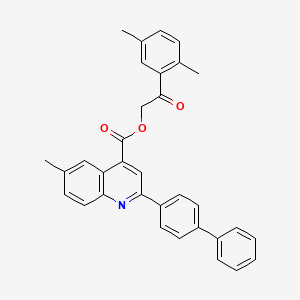
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)


